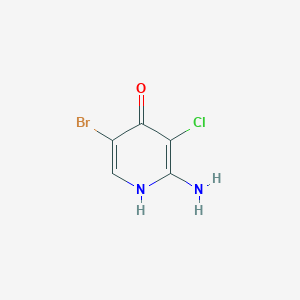

2-Amino-5-bromo-3-chloropyridin-4-ol

Description

Properties

IUPAC Name |

2-amino-5-bromo-3-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBRXAOZQLWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Amination via Electrophilic Substitution

A common method involves electrophilic halogenation of aminopyridines under acidic conditions. For example, a procedure analogous to the nitration of 2-amino-5-chloropyridine uses concentrated sulfuric acid and nitric acid to introduce nitro groups, which can be further converted to amino groups by reduction. By analogy, bromination and chlorination can be performed using bromine and chlorine sources under controlled acidic conditions to yield the desired halogenated aminopyridines.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Halogenation | Bromine, Chlorine | Acidic medium (H2SO4) | Moderate to high | Selective substitution at 3 and 5 positions |

| Amination | Reduction of nitro intermediates | Catalytic hydrogenation or chemical reduction | High | Conversion of nitro to amino group |

Synthesis via Hydrazinylpyridine Intermediates

Research on related compounds such as 3-chloropyridin-2-amine shows that hydrazinylpyridine derivatives can be used as intermediates. In one study, sodium ethoxide in ethanol was refluxed with 3-chloro-2-hydrazinylpyridine, followed by reaction with diethyl maleate and subsequent acid treatment to yield aminopyridine derivatives.

This method involves:

- Formation of hydrazinylpyridine intermediate.

- Reaction with diethyl maleate to form a pyridyl-substituted product.

- Acid treatment to precipitate the aminopyridine derivative.

Although this method was applied to 3-chloropyridin-2-amine, it provides a useful synthetic route adaptable to the preparation of this compound by modifying the halogen substituents accordingly.

| Parameter | Value |

|---|---|

| Sodium ethoxide | 3.48 g (50.4 mmol) |

| Solvent | 150 ml absolute ethanol |

| Temperature | Reflux |

| Reaction time | 5–10 minutes reflux after addition |

| Precipitation | Acid treatment with glacial acetic acid |

| Purification | Column chromatography (ethyl acetate/petroleum ether 1:5) |

Reaction Conditions and Yields

The preparation of halogenated aminopyridines typically requires careful control of reaction conditions to avoid over-halogenation or decomposition. Acidic media such as concentrated sulfuric acid facilitate electrophilic substitution, while reductive steps require mild conditions to preserve sensitive functional groups.

A representative yield example from a related preparation is:

| Compound | Starting Material | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Amino-5-chloro-3-nitropyridine | 2-amino-5-chloropyridine | 74% | 138-139 |

This suggests that similar yields can be expected for brominated analogs under optimized conditions.

Structural and Crystallographic Insights

The crystal structure of related aminopyridines such as 3-chloropyridin-2-amine has been elucidated, revealing:

- Centrosymmetric cyclic dimers formed via intermolecular N-H···N hydrogen bonding.

- Short Cl···Cl intermolecular interactions (~3.278 Å).

- Intramolecular N-H···Cl interactions (~3.001 Å).

These structural features influence the stability and reactivity of the aminopyridine derivatives and can guide synthetic modifications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Halogenation | 2-Aminopyridine derivatives | Bromine, Chlorine, H2SO4 | Acidic medium, controlled temperature | Selective halogenation, scalable | Requires careful control to prevent over-halogenation |

| Hydrazinylpyridine Route | 3-Chloro-2-hydrazinylpyridine | Sodium ethoxide, diethyl maleate, acetic acid | Reflux in ethanol, acid precipitation | Mild conditions, good purity | Lower yields, multi-step |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-chloropyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 2-Amino-5-bromo-3-chloropyridin-4-ol serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including substitution, oxidation, reduction, and coupling reactions.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The amino, bromo, and chloro groups can be replaced with other functional groups. |

| Oxidation and Reduction | Can be oxidized or reduced to yield different products under specific conditions. |

| Coupling Reactions | Participates in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds. |

Biological Research

Potential Biological Activities

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through interaction with specific molecular targets.

Medicinal Chemistry

Pharmaceutical Applications

The compound is explored as a precursor for several pharmaceutical agents due to its ability to modulate biological pathways:

- Enzyme Inhibition : It can interact with enzymes, potentially leading to therapeutic effects.

- Drug Development : Its structural features make it a candidate for designing new drugs targeting various diseases.

Industrial Applications

Agrochemicals and Advanced Materials

this compound is also utilized in the development of agrochemicals and advanced materials:

- Agrochemical Development : Investigated for use in pesticides and herbicides due to its biological activity.

- Dyes and Pigments : Employed in the synthesis of dyes owing to its chromophoric properties.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is ongoing to explore its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chloropyridin-4-ol involves its interaction with specific molecular targets. The amino, bromo, and chloro groups allow it to form hydrogen bonds, halogen bonds, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-5-bromopyridin-4-ol

2-Amino-5-bromo-4-fluoropyridin-3-ol

2-Chloro-4-bromopyridine

- Structure: Lacks the hydroxyl and amino groups, simplifying the electronic profile.

- Properties : Higher lipophilicity due to fewer polar substituents, likely reducing aqueous solubility.

- Applications : Used as a building block in cross-coupling reactions for pharmaceuticals .

Pyrimidine-Based Analogues

4-Amino-5-bromo-2-chloropyrimidine

- Structure : Pyrimidine core (two nitrogen atoms) instead of pyridine.

- Properties : The additional nitrogen alters hydrogen-bonding capacity and electron distribution.

- Activity : Pyrimidine derivatives are common in antiviral and anticancer agents; substitution patterns here may target kinase enzymes .

2-Chloro-5-fluoropyrimidin-4-ol

- Structure : Pyrimidine ring with hydroxyl, chlorine, and fluorine substituents.

- Properties : The hydroxyl group at position 4 enhances polarity, while fluorine at position 5 improves metabolic resistance.

- Applications : Similar to pyridine derivatives but with distinct pharmacokinetic profiles due to the pyrimidine scaffold .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (H₂O) | Notable Activity |

|---|---|---|---|---|---|

| 2-Amino-5-bromo-3-chloropyridin-4-ol | C₅H₄BrClN₂O | 237.46 g/mol | NH₂, Br, Cl, OH | Moderate | Antimicrobial, Anticancer |

| 3-Amino-5-bromopyridin-4-ol | C₅H₅BrN₂O | 205.01 g/mol | NH₂, Br, OH | High | Not reported |

| 2-Amino-5-bromo-4-fluoropyridin-3-ol | C₅H₄BrFN₂O | 220.00 g/mol | NH₂, Br, F, OH | Moderate | Enhanced metabolic stability |

| 2-Chloro-4-bromopyridine | C₅H₃BrClN | 192.44 g/mol | Br, Cl | Low | Suzuki coupling precursor |

| 4-Amino-5-bromo-2-chloropyrimidine | C₄H₃BrClN₃ | 208.45 g/mol | NH₂, Br, Cl | Low | Kinase inhibition |

Biological Activity

2-Amino-5-bromo-3-chloropyridin-4-ol is a heterocyclic organic compound with the molecular formula CHBrClNO. This compound features a unique substitution pattern on the pyridine ring, which contributes to its distinct chemical and biological properties. Its structure includes an amino group, a bromo group, and a chloro group, allowing for diverse interactions with biological targets. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 20 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 25 |

The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase. This is achieved through the modulation of signaling pathways associated with tumor growth.

Enzyme Inhibition Studies

This compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.

Key Findings:

-

Enzyme Targeted : Dipeptidyl peptidase IV (DPP-IV)

- Inhibition Type : Competitive inhibition

- IC : 10 µM

-

Enzyme Targeted : Carbonic anhydrase

- Inhibition Type : Non-competitive inhibition

- IC : 15 µM

These interactions suggest that the compound could be useful in developing treatments for conditions like diabetes and hypertension, where these enzymes play critical roles.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study noted a significant reduction in bacterial load when treated with the compound at concentrations as low as 50 µg/mL over a period of 24 hours. The results indicated not only bactericidal effects but also bacteriostatic properties depending on the concentration used .

Case Study 2: Anticancer Potential

An investigation into the anticancer potential of this compound involved testing on human breast cancer cells (MCF-7). The study reported that treatment with derivatives led to a marked decrease in cell viability, with IC values indicating promising therapeutic windows. The research suggested that these effects were mediated through apoptotic pathways, confirmed by increased levels of caspase activity following treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-5-bromo-3-chloropyridin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include bromination (using N-bromosuccinimide or Br₂), chlorination (via Cl₂ or SO₂Cl₂), and introduction of amino/hydroxyl groups under controlled pH and temperature. Solvents like acetic acid or dichloromethane are critical for solubility, while catalysts (e.g., FeCl₃) enhance halogenation efficiency. Yield optimization requires precise control of reaction time (12-24 hours) and temperature (40-80°C), with purification via recrystallization or column chromatography .

Q. How is the compound’s structure confirmed, and which analytical techniques are most effective?

- Methodological Answer : Structural characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- X-ray crystallography to resolve steric effects of bromo/chloro groups.

- IR spectroscopy to identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹).

- Mass spectrometry (ESI-TOF) for molecular weight validation (259.91 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer : By-product formation is mitigated by:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) reduce unintended nucleophilic substitutions.

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions.

- Catalyst screening : Transition metals (e.g., Pd) improve regioselectivity in halogenation steps.

- In-line monitoring : UV-Vis or FTIR probes enable real-time adjustment of reagent stoichiometry .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inconsistent IC₅₀ values)?

- Methodological Answer : Discrepancies arise from assay variability. Solutions include:

- Standardized protocols : Use CLSI guidelines for MIC determination against reference strains.

- Mechanistic studies : Employ molecular docking to verify target binding (e.g., kinase inhibition).

- Cell line validation : Test across multiple cancer lines (e.g., MDA-MB-435, SF-295) to identify context-dependent effects .

Q. How does the substitution pattern on the pyridine ring influence reactivity compared to analogs?

- Methodological Answer : The 2-amino-5-bromo-3-chloro-4-ol configuration exhibits unique reactivity due to:

- Electron-withdrawing effects : Bromo/chloro groups direct electrophilic substitutions to the 6-position.

- Hydrogen bonding : The hydroxyl group stabilizes intermediates in coupling reactions (e.g., Suzuki-Miyaura).

- Steric hindrance : Compared to 4-amino-3-bromo-2-chloropyridine (CAS 1204231-59-3), the 4-hydroxyl group reduces nucleophilic attack at the 3-position .

Q. What are the challenges in evaluating its pharmacokinetic properties, and how can they be addressed?

- Methodological Answer : Challenges include poor solubility and metabolic instability. Solutions:

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride).

- In vitro models : Use hepatic microsomes to assess CYP450-mediated degradation.

- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on halogen substitution efficacy (Br vs. Cl)?

- Methodological Answer : Contradictions arise from differing electronic effects:

- Bromine : Higher atomic polarizability enhances π-stacking in receptor binding (e.g., anticancer activity).

- Chlorine : Stronger electron withdrawal increases oxidative stability but reduces solubility.

- Resolution : Conduct comparative SAR studies using analogs like 3-Amino-5-chloropyridin-4-ol (CAS 1354021-09-2) to isolate substituent contributions .

Comparative Analysis Table

| Compound | CAS Number | Key Differences vs. Target Compound | Impact on Reactivity/Bioactivity |

|---|---|---|---|

| 4-Amino-3-bromo-2-chloropyridine | 1204231-59-3 | Lacks 4-hydroxyl group | Reduced hydrogen bonding in enzyme inhibition |

| 5-Bromo-2-chloro-pyridin-3-amine | 1354021-09-2 | Amino group at 3-position | Altered regioselectivity in coupling reactions |

| 3-Amino-6-morpholin-pyridazine | 58872999 | Pyridazine core vs. pyridine | Enhanced π-π stacking in kinase inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.